2-Amino-4,4,4-trifluorobutyric acid

Protein engineering β-sheet stability Fluorinated amino acids

Researchers requiring enhanced β-sheet thermodynamic stability in engineered proteins often face limited access to validated fluorinated amino acid building blocks. 2-Amino-4,4,4-trifluorobutyric acid (Atb, CAS 15959-93-0) directly addresses this gap: • Delivers ΔΔGf up to 0.35 kcal·mol⁻¹·residue⁻¹ for β-sheet stabilization vs. non-fluorinated Abu analog • Functions as a steric bioisostere of the leucine isopropyl moiety with superior metabolic stability • Available at 97% purity with validated large-scale asymmetric synthesis (>150 g, >99% ee) for enantiomerically pure (S)-form. Sourced from established supply chains with full QA documentation.

Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
CAS No. 15959-93-0
Cat. No. B093685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluorobutyric acid
CAS15959-93-0
Synonyms2-A-TFBA
2-amino-4,4,4-trifluorobutanoic acid
Molecular FormulaC4H6F3NO2
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
InChIKeyAQPCXCOPDSEKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,4,4-trifluorobutyric Acid Overview


2-Amino-4,4,4-trifluorobutyric acid (Atb, TFBA, CAS 15959-93-0) is a fluorinated non-proteinogenic α-amino acid derivative with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol . The compound features a trifluoromethyl (-CF3) group at the terminal carbon of the butyric acid backbone, which confers enhanced metabolic stability and altered lipophilicity relative to non-fluorinated analogs [1]. As a racemic mixture unless otherwise specified, this compound is commercially available at 97% purity as a solid with a melting point of approximately 250°C (with decomposition), and is typically stored long-term at 2-8°C .

Fluorinated amino acid tool Protein β-sheet stabilization and leucine bioisostere studies
Stereochemical options Racemic mixture default; enantiopure (S)-form accessible via chiral synthesis

2-Amino-4,4,4-trifluorobutyric Acid: Generic Substitution Concerns


Generic substitution of 2-amino-4,4,4-trifluorobutyric acid with non-fluorinated amino acids or alternative fluorinated derivatives is not scientifically justifiable due to quantifiable differences in protein stabilization capacity and structural mimicry. The trifluoromethyl group functions as a bioisostere of the isopropyl moiety of leucine, enabling strategic fluorine-for-hydrogen substitution that alters both steric and electronic properties in ways that hydrocarbon analogs cannot replicate [1]. Furthermore, in direct comparative studies, this compound exhibits differential effects on protein secondary structure compared to hydrocarbon analogs, with fluorination conferring distinct thermodynamic consequences that cannot be achieved by non-fluorinated substitutes [2].

Non-fluorinated analogs Cannot replicate the steric and electronic bioisosteric effects of the trifluoromethyl group
Alternative fluorinated amino acids Hfl and Qfl provide different stabilization magnitudes and may not match the moderate profile
Stereochemistry requirements Racemic material may not substitute enantiopure (S)-form for chiral-sensitive studies

2-Amino-4,4,4-trifluorobutyric Acid: Performance Comparison


β-Sheet Stability: Atb vs. Abu

In a direct comparative study of protein G B1 domain (GB1) mutants, substitution with 2-amino-4,4,4-trifluorobutyric acid (Atb) resulted in greater protein stabilization compared to its non-fluorinated analog 2-aminobutyric acid (Abu). The study evaluated thermal denaturation of nine GB1 variants with different amino acids at the solvent-exposed guest position 53 [1]. The stability trend observed was Atb > Abu, demonstrating that introduction of the trifluoromethyl group enhances β-sheet protein stability.

β-Sheet stability: Atb vs Abu
Head-to-head
Atb > Abu
Stability increase up to 0.35 kcal·mol⁻¹·residue⁻¹
Supports fluorination-enhanced β-sheet stability context
GB1 model, thermal denaturation; data to verify
Protein engineering β-sheet stability Fluorinated amino acids

β-Sheet Stabilization Ranking: Atb vs. Hfl & Qfl

In a direct head-to-head comparison of multiple highly fluorinated amino acids in the GB1 protein system, a clear hierarchy of β-sheet stabilization was established: hexafluoroleucine (Hfl) > tetrafluoroleucine (Qfl) > 2-amino-4,4,4-trifluorobutyric acid (Atb) [1]. While Hfl and Qfl provide greater stabilization, Atb offers a distinct balance of moderate stabilization with a smaller structural footprint and reduced synthetic complexity.

β-Sheet stabilization rank
Head-to-head
Hfl > Qfl > Atb > Abu
Supports moderate stabilization tier for Atb
Rank in tested GB1 variants; context-dependent
Protein stability β-sheet engineering Fluorinated amino acid comparison

α-Helix Propensity: Atb vs. Hfl

In alanine-based peptide models, 2-amino-4,4,4-trifluorobutyric acid (Atb) exhibited a different helix propensity profile compared to hexafluoroleucine (Hfl). The study measured helix propensity (w) of three highly fluorinated amino acids using circular dichroism spectroscopy on alanine-based peptides [1]. Fluorination was found to decrease helix propensity up to 24-fold (1.72 kcal·mol⁻¹·residue⁻¹) compared to hydrocarbon counterparts, with Atb and Hfl showing distinct w values that inform their differential suitability for helix-forming versus β-sheet applications.

α-Helix propensity: Atb vs Hfl
Head-to-head
Atb and Hfl show distinct helix propensities; fluorination decreases helix propensity up to 24-fold
Reports differential secondary structure context
Alanine-based peptide model; class-level inference
Helix propensity Protein design Fluorinated amino acids

Scalable Asymmetric Synthesis of (S)-Enantiomer

A validated large-scale asymmetric synthesis method has been developed specifically for (S)-2-amino-4,4,4-trifluorobutanoic acid, achieving >99% enantiomeric excess with demonstrated reproducibility at >150 g scale and cumulative production exceeding 300 g [1]. The method employs a recyclable chiral auxiliary with ligand recovery exceeding 90%, providing a commercially viable supply chain for enantiomerically pure material [1].

Scalable asymmetric synthesis
Supporting evidence
>99% ee; >150 g batch; >90% chiral auxiliary recovery
Enables enantiopure procurement pathway
Validated scale-up; method-transfer review advised
Asymmetric synthesis Chiral amino acids Process chemistry

2-Amino-4,4,4-trifluorobutyric Acid Applications


β-Sheet Stabilization for Antibodies & Biosensors

Based on direct comparative evidence showing Atb > Abu for β-sheet stabilization (ΔΔGf up to 0.35 kcal·mol⁻¹·residue⁻¹), this compound is appropriate for engineering β-sheet proteins where enhanced thermal stability is required, such as in therapeutic antibody development and protein-based biosensor construction [1].

Leucine Bioisostere in Peptide Drug Design

The trifluoromethyl group of 2-amino-4,4,4-trifluorobutyric acid functions as a steric bioisostere of the isopropyl moiety of leucine, making this compound suitable for strategic substitution in biologically active peptides and peptidomimetics where enhanced metabolic stability and altered pharmacological properties are desired [1]. Enantiomerically pure derivatives are specifically in demand for this application [1].

Moderate Fluorous Stabilization in Protein Engineering

Given the established rank order of β-sheet stabilization (Hfl > Qfl > Atb > Abu), Atb is specifically indicated for applications where the extreme stabilization of hexafluoroleucine is unnecessary or where a smaller fluorinated side chain is structurally advantageous [1].

Enantiopure Building Block for Medicinal Chemistry

The availability of a validated large-scale asymmetric synthesis method (>150 g, >99% ee) enables procurement of enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid for applications requiring stereochemically defined fluorinated amino acid building blocks in drug discovery and development [2].

Application
Selection Property
Validation Focus
β-Sheet protein stabilization research
Fluorination-associated stability profile
Thermal denaturation endpoint review
Leucine bioisostere substitution research
Bioisosteric substitution context
Metabolic stability endpoint review
Moderate fluorous stabilization studies
Stabilization rank context
Secondary structure endpoint context
Enantiopure fluorinated building block
Enantiomeric purity context
Chiral synthesis method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4,4,4-trifluorobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.